1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole
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Overview
Description
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a 2-[(4-fluorobenzyl)oxy]phenyl group
Mechanism of Action
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . The presence of fluorine and chlorine atoms in the compound may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, often by inhibiting or activating specific enzymes or receptors .
Pharmacokinetics
For instance, fluorine can enhance the metabolic stability of a compound, while chlorine can increase its lipophilicity, potentially enhancing its absorption and distribution .
Result of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds, potentially leading to a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups. This can be done using appropriate benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole is unique due to the presence of both 4-chlorobenzyl and 2-[(4-fluorobenzyl)oxy]phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O/c24-19-9-5-17(6-10-19)15-27-14-13-22(26-27)21-3-1-2-4-23(21)28-16-18-7-11-20(25)12-8-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZWTLFYCOQZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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